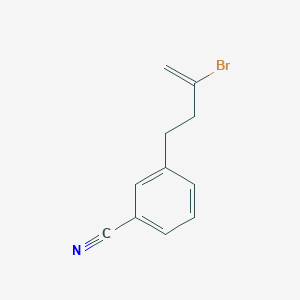

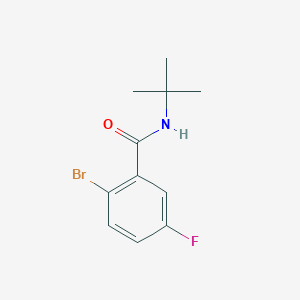

2-Bromo-4-(3-cyanophenyl)-1-butene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

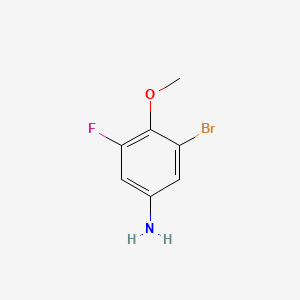

The compound "2-Bromo-4-(3-cyanophenyl)-1-butene" is a brominated butene with a cyanophenyl group attached. While the provided papers do not directly discuss this compound, they offer insights into similar brominated butenes and their chemical behavior, which can be extrapolated to understand the properties and reactions of "this compound".

Synthesis Analysis

The synthesis of brominated butenes, such as "1-Bromo-3-buten-2-one" and "(Z)-1-Bromo-2-methyl-1-butene", involves multiple steps including the use of butanone as a starting material, followed by reactions such as Michael addition, bromination, and decarboxylation . These methods could potentially be adapted for the synthesis of "this compound" by incorporating the appropriate cyanophenyl moiety at the correct stage of the synthesis.

Molecular Structure Analysis

The molecular structure of brominated butenes, such as "1-bromo-3-methyl-2-butene", has been studied using electron diffraction, revealing details about bond lengths and angles, as well as the conformation of the molecule . These structural insights are crucial for understanding the reactivity and physical properties of such compounds. The presence of a cyanophenyl group in "this compound" would likely influence its molecular geometry and electronic distribution.

Chemical Reactions Analysis

Brominated butenes can undergo various chemical reactions. For instance, "1-Bromo-3-buten-2-one" reacts with primary amines to form aza-heterocycles and with activated methylene compounds to form carbocycles . The presence of a cyanophenyl group in "this compound" could affect its reactivity, potentially leading to different reaction pathways or products.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated butenes can be influenced by substituents on the aromatic ring. For example, the introduction of cyano groups can significantly affect the optical properties of molecules, as seen in the study of 1,1-dicyano-4-[4-(diethylamino)phenyl]buta-1,3-dienes . Similarly, the presence of a cyanophenyl group in "this compound" would likely impact its optical and electrochemical properties. Additionally, the mesomorphic properties of bromo and cyano substituted diarylethanes have been studied, indicating that such substituents can influence the mesomorphic range and clearing point of the compounds .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Building Blocks Compounds similar to 2-Bromo-4-(3-cyanophenyl)-1-butene are investigated as building blocks in organic synthesis, offering pathways to a variety of chemical structures. For example, derivatives of bromo-butenes have been utilized in reactions yielding heterocycles and carbocycles through Michael addition and stepwise protocols, demonstrating their versatility as intermediates in the synthesis of complex molecules (Westerlund, Gras, & Carlson, 2001). Similarly, the synthesis of (Z)-1-bromo-2-methyl-1-butene through a Wittig-Horner reaction highlights the potential of such compounds in the synthesis of geometrically defined alkenes (He, 2004).

Material Science and Catalysis In the field of material science and catalysis, the reactivity of C4 hydrocarbons, including brominated butenes, on Pt(111) surfaces has been explored, revealing mechanisms for hydrogenation, dehydrogenation, and double-bond isomerization (Lee & Zaera, 2005). This research could inform the development of catalysts and processes for the selective conversion of similar compounds, including this compound.

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Brominated compounds often interact with various proteins and enzymes in the body due to the high reactivity of the bromine atom .

Mode of Action

Without specific studies on this compound, it’s difficult to determine its exact mode of action. Brominated compounds often act by forming covalent bonds with amino acids in proteins, altering their function .

Biochemical Pathways

Brominated compounds can potentially affect a wide range of biochemical pathways due to their reactivity .

Pharmacokinetics

They may be metabolized by various enzymes and excreted in the urine .

Result of Action

Without specific studies, it’s difficult to determine the exact molecular and cellular effects of “2-Bromo-4-(3-cyanophenyl)-1-butene”. Brominated compounds can potentially cause a wide range of effects due to their reactivity .

Action Environment

The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. For example, the presence of other chemicals, pH, temperature, and light can all potentially affect the action of this compound .

Eigenschaften

IUPAC Name |

3-(3-bromobut-3-enyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN/c1-9(12)5-6-10-3-2-4-11(7-10)8-13/h2-4,7H,1,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYITYNQHCRQMQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCC1=CC(=CC=C1)C#N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641140 |

Source

|

| Record name | 3-(3-Bromobut-3-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

731772-72-8 |

Source

|

| Record name | 3-(3-Bromo-3-buten-1-yl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=731772-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Bromobut-3-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B1290865.png)

![4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide](/img/structure/B1290878.png)

![[4-(Benzyloxy)phenoxy]acetonitrile](/img/structure/B1290884.png)